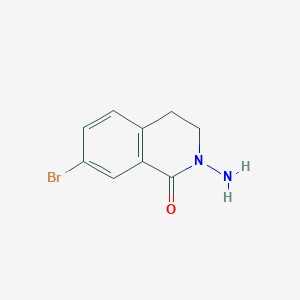

2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one

Description

Properties

IUPAC Name |

2-amino-7-bromo-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-2-1-6-3-4-12(11)9(13)8(6)5-7/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDXUAOMBIFXGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1C=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one typically involves multiple steps, starting with the construction of the isoquinoline core. One common method is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a 2-aminobromobenzene derivative, under acidic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders : This compound serves as a valuable intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit neuroprotective effects and potential therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .

Cancer Research : Preliminary studies have suggested that 2-amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one and its derivatives may inhibit certain cancer cell lines. For instance, compounds derived from this scaffold have shown promise in inhibiting PARP-1, an enzyme involved in DNA repair mechanisms, which is critical in cancer therapy .

Biological Research

Mechanisms of Action : The compound is utilized in studies investigating the biological activities of isoquinoline derivatives. These derivatives are known for their anti-inflammatory and analgesic effects. Research has demonstrated that they can modulate various biochemical pathways, including those involved in pain perception and inflammation .

Antimicrobial Activity : Recent studies have explored the antimicrobial properties of derivatives based on this compound. For example, one study reported that certain synthesized derivatives exhibited significant activity against phytopathogens like Pythium recalcitrans, outperforming conventional antifungal agents .

Organic Synthesis

Building Block for Complex Molecules : In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its unique structure allows for various substitutions, facilitating the creation of novel compounds with tailored properties .

Analytical Chemistry

Detection and Quantification : The compound is also used in analytical methods to detect and quantify isoquinoline derivatives. Its presence can improve the accuracy of chemical analyses in different samples, making it a valuable tool in both academic and industrial laboratories .

Material Science

Development of Novel Materials : Due to its unique chemical properties, this compound finds applications in material science. It is used in developing new polymers and coatings that exhibit enhanced performance characteristics compared to traditional materials .

Comparative Analysis with Related Compounds

| Compound Name | Key Differences | Applications |

|---|---|---|

| 3,4-Dihydroisoquinolin-1-one | Lacks bromine; different reactivity | Limited neuropharmacological effects |

| 6-Chloro-3,4-dihydro-2H-isoquinolin-1-one | Chlorine instead of bromine; altered binding profiles | Varies based on substitution |

| 7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one | Contains amino group; enhanced reactivity | Broader spectrum of biological activity |

Case Study 1: Neuroprotective Effects

A study focused on synthesizing various derivatives of this compound revealed significant neuroprotective effects against oxidative stress-induced neuronal cell death. The most potent derivative demonstrated an IC50 value significantly lower than existing neuroprotective agents .

Case Study 2: Antifungal Activity

Another study synthesized multiple derivatives to assess their antifungal efficacy against Pythium recalcitrans. One particular derivative showed an EC50 value of 14 mM, indicating superior effectiveness compared to the commercial fungicide hymexazol .

Mechanism of Action

The mechanism by which 2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Brominated Analogs

Key Differences :

- Bromine at C7 in the target compound vs. C6 or C4 in others alters steric and electronic interactions with biological targets.

Amino-Substituted Analogs

Key Differences :

- The target compound’s bromine at C7 may confer enhanced electrophilicity compared to hydroxyl or amino groups at adjacent positions.

- Unlike 7-amino-3,4-dihydro-1H-quinolin-2-one, the target compound’s amino group at C2 could reduce steric hindrance in enzyme binding pockets.

Other Substituted Analogs

Key Differences :

- The nitro group in 7-nitro analogs (electron-withdrawing) contrasts with the target compound’s electron-donating amino group, affecting reactivity and target interactions.

- The hydroxyphenyl substituent in ’s compound broadens bioactivity but reduces solubility compared to the target’s bromo-amino combination.

Physicochemical and Bioactivity Comparison

Physical Properties

*Calculated based on formula C₉H₈BrN₂O.

Biological Activity

Overview

2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one (CAS No. 2068151-21-1) is a compound belonging to the isoquinoline family, characterized by its unique bromine and amino functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that similar isoquinoline derivatives can influence several biochemical pathways:

- Dopamine Pathway : Compounds in this class have been shown to act as dopamine D3 receptor ligands, potentially affecting dopaminergic signaling pathways.

- Inflammatory Response : Related compounds inhibit intracellular phosphorylation of heat shock protein 27 (hsp27) and lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in cells, suggesting an anti-inflammatory mechanism .

Biological Activity and Applications

The biological activity of this compound has been explored in various studies, highlighting its potential in pharmaceutical development:

Anticancer Activity

Research has demonstrated that isoquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies employing MTT assays have shown that certain derivatives maintain higher cell viability rates in cardiomyocytes and macrophages when compared to untreated controls, indicating potential anticancer properties .

Neuroprotective Effects

This compound has been investigated for its role in developing treatments for neurological disorders. Its structure allows it to serve as a precursor for synthesizing bioactive molecules aimed at neuroprotection .

Anti-inflammatory Properties

Studies have indicated that compounds with similar structures can effectively reduce inflammation by modulating key inflammatory pathways. For example, they may inhibit the release of pro-inflammatory cytokines and influence immune cell function .

Case Studies and Research Findings

The following table summarizes key findings from research on the biological activity of this compound and related compounds:

Q & A

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.